molecular formula C17H23N3O B5465925 4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile

4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile

Cat. No. B5465925
M. Wt: 285.4 g/mol
InChI Key: RXRYIVONOIBEKU-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the spirocyclic family of compounds, which are known for their unique structural and chemical properties.5]undec-9-yl)nicotinonitrile, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile is not well understood. However, it is believed that the spirocyclic structure of this compound plays a crucial role in its binding properties. The nitrogen and oxygen atoms in the spirocyclic ring form a complex with metal ions, leading to the fluorescence of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound is non-toxic and has low cytotoxicity, making it a promising tool for biological applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile is its selectivity for copper ions. This makes it a promising tool for the detection of copper in biological samples. However, the synthesis of this compound is relatively complex, and its yield is low, making it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile. One area of interest is the development of new synthesis methods that can increase the yield of this compound. Another area of interest is the study of the biochemical and physiological effects of this compound, which could lead to new applications in the field of biotechnology. Finally, the development of new fluorescent probes based on the spirocyclic structure of this compound could lead to new tools for the detection of metal ions in biological samples.

Synthesis Methods

The synthesis of 4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile involves several steps. The first step involves the reaction of 2-amino-4,6-dimethylpyridine with 3-bromo-1-propanol in the presence of a base to form the spirocyclic intermediate. This intermediate is then reacted with sodium azide and copper sulfate to form the desired compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)nicotinonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological samples.

properties

IUPAC Name

4,6-dimethyl-2-(3-oxa-9-azaspiro[5.5]undecan-9-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-11-14(2)19-16(15(13)12-18)20-7-3-17(4-8-20)5-9-21-10-6-17/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRYIVONOIBEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC3(CC2)CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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